molecular formula C20H21NO4S2 B3017241 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide CAS No. 2380044-13-1

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide

Cat. No.: B3017241
CAS No.: 2380044-13-1
M. Wt: 403.51
InChI Key: LDQKIKKEPREGDR-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan and thiophene rings, followed by their functionalization. The key steps may involve:

    Formation of Furan and Thiophene Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors.

    Functionalization: The furan and thiophene rings are then functionalized with suitable substituents to introduce the desired functional groups.

    Coupling Reactions: The functionalized rings are coupled with an acetamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-methylsulfonylphenyl)acetamide
  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-ethylsulfonylphenyl)acetamide
  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-butylsulfonylphenyl)acetamide

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide is unique due to the presence of the propan-2-ylsulfonyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-14(2)27(23,24)19-5-3-15(4-6-19)9-20(22)21-11-18-10-17(13-26-18)16-7-8-25-12-16/h3-8,10,12-14H,9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKIKKEPREGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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